2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the allyl and anilino groups. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include allyl bromide, 3-chloro-2-methylaniline, and acetic anhydride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines
Scientific Research Applications
2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- **2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-ethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide exhibits unique properties due to the presence of the 3-methylphenyl group. This structural feature can influence the compound’s biological activity, making it a valuable candidate for further research and development.
Properties
CAS No. |
538337-21-2 |
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Molecular Formula |
C22H24ClN5OS |
Molecular Weight |
442.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H24ClN5OS/c1-4-11-28-20(13-24-19-10-6-9-18(23)16(19)3)26-27-22(28)30-14-21(29)25-17-8-5-7-15(2)12-17/h4-10,12,24H,1,11,13-14H2,2-3H3,(H,25,29) |
InChI Key |
VFTLFNZLMUSGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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